Product packaging for Dansyl-DL-norvaline piperidinium salt(Cat. No.:CAS No. 84255-34-5)

Dansyl-DL-norvaline piperidinium salt

Cat. No.: B12046035
CAS No.: 84255-34-5
M. Wt: 435.6 g/mol
InChI Key: DYWNTZPEFCLIRT-UQKRIMTDSA-N
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Description

Overview of Dansyl Derivatives in Advanced Analytical and Biochemical Contexts

The dansyl group, an abbreviation for 5-(dimethylamino)naphthalene-1-sulfonyl, is a highly fluorescent moiety that has been extensively used in analytical chemistry for decades. nih.gov When dansyl chloride reacts with primary and secondary amines, such as those found in amino acids, it forms stable, fluorescent sulfonamide derivatives. nih.gov This process, known as dansylation, is a cornerstone of sensitive detection methods in various analytical techniques. nih.gov

The fluorescence of dansyl derivatives is highly sensitive to the polarity of their local environment. capes.gov.br In aqueous solutions, their fluorescence is typically weak; however, in less polar or hydrophobic environments, the quantum yield increases significantly, and the emission maximum shifts to shorter wavelengths (a blue shift). capes.gov.brsemanticscholar.org This solvatochromic property is invaluable for probing binding sites in proteins and other biological macromolecules.

Dansylated amino acids are widely employed in:

Chromatography: High-performance liquid chromatography (HPLC) is a primary application for separating and quantifying amino acids as their dansyl derivatives. oup.comoup.comresearchgate.net Reversed-phase columns are commonly used, often with gradient elution systems. oup.comoup.comresearchgate.net

Protein Sequencing: Historically, dansyl chloride was a key reagent for N-terminal amino acid analysis of peptides and proteins. oup.com

Fluorescence Spectroscopy: The environmental sensitivity of the dansyl fluorophore allows for its use in studying protein conformation, binding events, and membrane structure. semanticscholar.org

Significance of N-Protected Amino Acid Salts in Chemical Synthesis and Analysis

In chemical synthesis, particularly in peptide synthesis, protecting the N-terminal amino group of an amino acid is a critical step to control the sequence of amino acid addition. nih.gov This protection prevents the amino acid from reacting with itself or in an undesired manner. The dansyl group in Dansyl-DL-norvaline serves as such an N-protecting group.

The formation of a salt, in this case with piperidine (B6355638), can influence the physical properties of the N-protected amino acid, such as its solubility and handling characteristics. Piperidinium (B107235) salts are formed by the reaction of an acidic compound, like the carboxylic acid group of the dansylated amino acid, with the organic base piperidine. In the context of ionic liquids, piperidinium cations have been studied with amino acid anions, highlighting the interest in the interactions between these types of ions. nih.gov The salt form can be particularly useful for chromatographic applications, potentially influencing the retention and separation of the analyte.

Research Landscape of Dansyl-DL-norvaline Piperidinium Salt within Amino Acid Derivatization Studies

The research landscape for this compound is specific, with notable applications in the study of protein binding. A significant area of research for this compound is its use as a fluorescent probe to characterize the binding sites of human serum albumin (HSA), the most abundant protein in blood plasma. semanticscholar.org

A study by Ghuman et al. (2010) utilized X-ray crystallography to determine the structural basis of binding for several dansylated amino acids, including dansyl-L-norvaline, to HSA. semanticscholar.org This research revealed that dansyl-L-norvaline binds to a specific location known as drug site 2 within subdomain IIIA of HSA. semanticscholar.org The study provided a detailed molecular understanding of the interactions between the dansyl-norvaline molecule and the amino acid residues of the protein binding pocket. semanticscholar.org This type of research is crucial for understanding how drugs and other small molecules are transported in the bloodstream and interact with plasma proteins.

The use of Dansyl-DL-norvaline in chromatographic separations is another area of its application. It is often included in mixtures of dansylated amino acid standards for the development and validation of HPLC methods. sielc.comsielc.com These methods are fundamental for the analysis of amino acids in various biological and chemical samples. The resolution of D- and L-isomers of dansyl amino acids has also been a subject of chromatographic research, employing techniques like reversed-phase liquid chromatography with optically active metal chelates in the mobile phase. acs.org

Table of Compounds Mentioned

Compound Name
This compound
Dansyl chloride
DL-norvaline
Piperidine
Dansyl-L-norvaline
Human Serum Albumin
Dansyl-L-asparagine
Dansyl-L-arginine
Dansyl-L-glutamate
Dansyl-L-phenylalanine
Dansyl-L-sarcosine
Dansylglycine
Dansyl-DL-leucine cyclohexylammonium salt
Dansyl-DL-norleucine cyclohexylammonium salt
Dansyl-DL-phenylalanine cyclohexylammonium salt
Dansyl-DL-valine cyclohexylammonium salt
Dansyl-DL-α-amino-n-butyric acid piperidinium salt
Dansyl-L-methionine cyclohexylammonium salt
Dansyl-gamma-aminobutyric cyclohexylammonium salt
Dansyl-L-threonine Piperidinium Salt
Dansyl-L-proline Piperidinium Salt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33N3O4S B12046035 Dansyl-DL-norvaline piperidinium salt CAS No. 84255-34-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84255-34-5

Molecular Formula

C22H33N3O4S

Molecular Weight

435.6 g/mol

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;piperidine

InChI

InChI=1S/C17H22N2O4S.C5H11N/c1-4-7-14(17(20)21)18-24(22,23)16-11-6-8-12-13(16)9-5-10-15(12)19(2)3;1-2-4-6-5-3-1/h5-6,8-11,14,18H,4,7H2,1-3H3,(H,20,21);6H,1-5H2/t14-;/m0./s1

InChI Key

DYWNTZPEFCLIRT-UQKRIMTDSA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1

Canonical SMILES

CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Dansyl Dl Norvaline Piperidinium Salt

Advanced Synthetic Routes to Dansyl-DL-norvaline and its Piperidinium (B107235) Salt Forms

The synthesis of Dansyl-DL-norvaline originates from the well-established reaction of dansyl chloride with the primary amino group of DL-norvaline. This reaction, known as dansylation, is typically carried out in a basic aqueous-organic solvent mixture. The general procedure involves dissolving DL-norvaline in a sodium carbonate or bicarbonate buffer to deprotonate the amino group, making it a more potent nucleophile. rsc.orgresearchgate.net Dansyl chloride, dissolved in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile (B52724), is then added to the amino acid solution. The reaction mixture is typically stirred at an elevated temperature, for instance at 38°C for 90-120 minutes or 60°C for 60 minutes, to facilitate the formation of the stable sulfonamide bond. researchgate.net

Following the dansylation reaction, the resulting Dansyl-DL-norvaline exists as a sodium salt in the reaction mixture. To obtain the piperidinium salt form, a subsequent salt exchange step is necessary. This is achieved by first acidifying the reaction mixture to protonate the carboxylic acid group of the Dansyl-DL-norvaline, followed by extraction into an organic solvent. The purified Dansyl-DL-norvaline is then treated with an equimolar amount of piperidine (B6355638). The basic piperidine deprotonates the carboxylic acid, forming the Dansyl-DL-norvaline anion, while the protonated piperidine acts as the counterion, yielding the Dansyl-DL-norvaline piperidinium salt. The final product can be isolated by evaporation of the solvent and can be further purified by recrystallization. sielc.comrokchem.co.ukparchem.com

Exploration of Piperidinium Counterion Influence on Compound Formation and Stability

The choice of a counterion in a salt can significantly influence its physicochemical properties, including solubility, crystallinity, and stability. In the case of this compound, the piperidinium cation is formed by the protonation of the secondary amine piperidine. The formation of this salt is an acid-base reaction where the carboxylic acid of the Dansyl-DL-norvaline donates a proton to the piperidine base.

The stability of the resulting salt is influenced by the ionic interaction between the negatively charged carboxylate group of the Dansyl-DL-norvaline and the positively charged piperidinium cation. The nature of the counterion can affect the crystal lattice energy of the solid salt, which in turn impacts its melting point and solubility. While specific studies on the influence of the piperidinium counterion on the stability and formation of Dansyl-DL-norvaline salt are not extensively documented in publicly available literature, the principles of salt formation suggest that the pKa of piperidine (around 11.2) ensures efficient proton transfer from the carboxylic acid group of the dansylated amino acid. This strong ionic bond contributes to the formation of a stable, crystalline solid. The bulky and non-polar nature of the piperidinium ion may also influence the solubility of the salt in various organic solvents.

Rational Design and Synthesis of Structural Analogs and Related Dansyl Amino Acid Derivatives

The versatility of the dansyl chloride reaction allows for the rational design and synthesis of a wide array of structural analogs and related dansyl amino acid derivatives. By varying the amino acid or the amine reactant, a diverse library of fluorescent probes can be generated for specific research needs.

Comparative Synthetic Strategies for Dansyl-DL-norleucine and Dansyl-DL-leucine Analogs

Dansyl-DL-norleucine and Dansyl-DL-leucine are structural isomers, with norleucine having a straight six-carbon chain and leucine (B10760876) having a branched-chain. The synthetic strategy for both these analogs is fundamentally the same as for Dansyl-DL-norvaline, involving the reaction of dansyl chloride with the respective amino acid (DL-norleucine or DL-leucine) under basic conditions. medchemexpress.com

A comparative analysis of their synthesis would likely reveal similar reaction kinetics and yields due to the comparable reactivity of the primary amino groups in both amino acids. However, their separation and purification might require slightly different chromatographic conditions due to the subtle difference in their hydrophobicity arising from the branching in the leucine side chain. Molecular dynamics simulations have been used to study the chiral recognition of Dansyl-Leucine and Dansyl-Norleucine, indicating that while they are structurally similar, their interactions with chiral selectors can differ.

FeatureDansyl-DL-norleucine SynthesisDansyl-DL-leucine Synthesis
Starting Amino Acid DL-norleucineDL-leucine
Reaction Principle Dansylation of the primary amineDansylation of the primary amine
Reagents Dansyl chloride, DL-norleucine, basic bufferDansyl chloride, DL-leucine, basic buffer
General Conditions Basic pH, elevated temperatureBasic pH, elevated temperature
Potential Difference Separation and purification conditions may vary slightly due to differences in hydrophobicity.Separation and purification conditions may vary slightly due to differences in hydrophobicity.

Synthesis and Investigation of Other Dansyl-L-amino Acid Piperidinium Salts (e.g., Dansyl-L-alanine, Dansyl-L-proline)

The synthesis of other Dansyl-L-amino acid piperidinium salts, such as those of L-alanine and L-proline, follows the same two-step procedure: dansylation of the amino acid followed by salt formation with piperidine. biosynth.com

Dansyl-L-alanine Piperidinium Salt : L-alanine, having a small methyl side chain, readily undergoes dansylation. The subsequent reaction with piperidine yields the corresponding piperidinium salt. This derivative is commercially available, indicating its stability and utility in research. researchgate.netbiosynth.com

Dansyl-L-proline Piperidinium Salt : Proline is a secondary amino acid, and its nitrogen atom is part of a pyrrolidine (B122466) ring. Dansyl chloride can still react with this secondary amine to form a stable sulfonamide. The resulting Dansyl-L-proline can then be converted to its piperidinium salt. The synthesis of metal complexes of L-proline has been studied, which provides insights into its coordination chemistry. researchgate.net

The investigation of these piperidinium salts would involve characterization by techniques such as NMR, mass spectrometry, and elemental analysis to confirm their structure and purity. Their fluorescent properties, including excitation and emission maxima and quantum yields, would also be of significant interest.

CompoundStarting Amino AcidKey Structural Feature
Dansyl-L-alanine Piperidinium SaltL-alanineSmall, non-polar methyl side chain
Dansyl-L-proline Piperidinium SaltL-prolineSecondary amine within a pyrrolidine ring

Development of Diverse Dansyl-Amine Adducts for Specific Research Applications

The reactivity of dansyl chloride with primary and secondary amines has been exploited to develop a wide range of fluorescent probes for specific research applications beyond simple amino acid labeling. chemicalbook.com By incorporating different amine-containing functionalities, dansyl adducts can be designed to target specific molecules or to be sensitive to their local environment.

Fluorescent Probes for Bio-imaging : Dansyl-based probes have been synthesized for cellular imaging. For example, a simple pH fluorescent probe was developed by reacting dansyl chloride with 4-bromobutan-1-amine (B1267872) hydrobromide. This probe exhibits pH-dependent fluorescence quenching and has been used to sense intracellular pH changes in the acidic range. nih.gov Another dansyl-based probe was designed for the selective detection of cysteine in living cells, utilizing a photoinduced electron transfer (d-PeT) switching mechanism. rsc.orgrsc.org

Probes for Detecting Metal Ions : Schiff-base ligands incorporating a dansyl moiety have been synthesized for the detection of heavy metal ions in aqueous solutions. These probes are designed with a specific binding domain for the target metal ion, and the binding event modulates the fluorescent properties of the dansyl group. mdpi.comusc.gal

Probes for Studying Free Radicals : Dansyl derivatives of methoxyamine and diphenylhydrazine have been synthesized to act as pro-fluorescent persistent free radicals. Oxidation of these compounds quenches their fluorescence, allowing for the study of free radical processes. nih.gov

The development of these diverse dansyl-amine adducts showcases the power of rational design in creating tailored molecular tools for a wide range of scientific investigations, from fundamental chemical biology to environmental monitoring.

Sophisticated Analytical Applications in Chemical and Biochemical Sciences

High-Performance Liquid Chromatography (HPLC) Methodologies for Dansyl Amino Acid Analysis

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely utilized derivatizing agent that reacts with primary and secondary amino groups, such as those in amino acids, to yield fluorescent dansyl-amino acid adducts. nih.govresearchgate.net This derivatization significantly enhances the detection of these molecules by both UV and fluorescence detectors in HPLC, making it a cornerstone of sensitive amino acid analysis. nih.govresearchgate.net Dansyl-DL-norvaline piperidinium (B107235) salt serves as a specific, commercially available standard for the development and validation of these analytical methods. sielc.comsielc.com The reaction is typically conducted in an aqueous-organic mixture at an alkaline pH of 9.5-10 and elevated temperatures to ensure efficient derivatization. researchgate.net

Development and Optimization of Stationary Phases for Dansyl Amino Acid Separations (e.g., Newcrom R1 Column Technologies)

The separation of complex mixtures of dansylated amino acids necessitates the use of highly efficient and selective HPLC columns. While traditional reversed-phase columns like C8 and C18 are commonly used, specialized stationary phases have been developed to improve performance. researchgate.net Among these are the Newcrom R1 columns, which are characterized as special reverse-phase columns with low silanol (B1196071) activity. sielc.comsielc.com This reduction in active silanol groups on the silica (B1680970) surface minimizes undesirable interactions with the analytes, leading to improved peak shape and reproducibility.

SIELC Technologies has specifically highlighted the use of the Newcrom R1 column for the analysis of a range of dansyl amino acids, including Dansyl-DL-norvaline piperidinium salt. sielc.com The Newcrom family also includes mixed-mode columns (Newcrom A, AH, B, and BH) that possess both reverse-phase and ion-exchange characteristics, offering alternative selectivity for complex separations. sielc.comsielc.com The choice of stationary phase is critical and is often tailored to the specific application, whether it's separating a broad spectrum of amino acids or resolving chiral enantiomers. researchgate.net

Column TechnologyDescriptionPrimary Application for Dansyl Derivatives
Newcrom R1Special reverse-phase column with low silanol activity. sielc.comsielc.comHigh-efficiency separation of dansylated amino acids with improved peak symmetry. sielc.comsielc.com
Conventional C8/C18Standard alkyl-silica reversed-phase columns. researchgate.netGeneral-purpose separation of dansyl amino acids, often with a gradient elution. researchgate.net
Newcrom A, AH, B, BHMixed-mode columns combining reverse-phase and ion-pairing groups. sielc.comOffers alternative selectivity for complex mixtures that are difficult to resolve on standard RP columns. sielc.com
Cyclodextrin-based Chiral PhasesStationary phases containing β- or γ-cyclodextrin for enantiomeric separations. researchgate.netResolution of racemic mixtures of dansyl amino acids (D- and L-forms). researchgate.net

Optimization of Chromatographic Parameters for Enhanced Resolution and Selectivity of this compound

Achieving optimal separation of this compound and other dansylated amino acids requires careful optimization of several chromatographic parameters. The mobile phase composition is a primary factor. A typical mobile phase for the separation of dansyl derivatives on a reverse-phase column consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to resolve complex mixtures of dansyl amino acids which span a range of polarities. researchgate.netbsu.edu

For UV detection, a buffer containing a non-volatile acid like phosphoric acid may be used. sielc.com However, for applications involving mass spectrometry (MS) detection, it is crucial to use a volatile mobile phase modifier, such as formic acid, to ensure compatibility with the MS interface. sielc.com Further optimization involves adjusting the pH of the mobile phase, the column temperature, and the flow rate to fine-tune the separation and enhance resolution between closely eluting peaks. researchgate.net The use of an internal standard is also a key modification that improves the reproducibility and reliability of quantitative procedures. researchgate.net

ParameterConsiderations for OptimizationTypical Conditions
Mobile Phase Organic SolventAcetonitrile (MeCN) is commonly preferred for its low viscosity and UV transparency.Gradient of 5% to 60% MeCN. bsu.edu
Mobile Phase Aqueous ComponentBuffered to a specific pH to control the ionization state of analytes.Water with a volatile acid (e.g., 0.1% Formic Acid for LC-MS). sielc.com
Elution ModeIsocratic elution is simpler and faster, while gradient elution provides better resolution for complex mixtures. researchgate.netLinear gradient for broad profiling. researchgate.net
Flow RateAdjusted to balance analysis time and separation efficiency.0.3 - 1.0 mL/min for standard analytical columns. nih.gov
Column TemperatureHigher temperatures can decrease viscosity and improve efficiency but may affect column stability.Ambient to 40°C. researchgate.net
Detection WavelengthSelected based on the absorption maxima of dansyl derivatives.~254 nm or ~330 nm for UV; Excitation/Emission ~330 nm/~530 nm for fluorescence. researchgate.net

Applications in Complex Mixture Analysis and Profiling

The robust and sensitive nature of HPLC analysis of dansylated amino acids makes it suitable for a wide array of applications in complex biological and chemical matrices. This methodology has been successfully applied to the quantitative analysis of amino acids in diverse samples such as protein hydrolysates, biological fluids (e.g., plasma, cerebrospinal fluid), and tissue extracts. nih.govresearchgate.netresearchgate.net For instance, researchers have developed methods to determine the levels of neuroactive amino acids, including glutamate, glycine, and gamma-aminobutyric acid (GABA), in rat brain tissue and rabbit plasma. researchgate.net Such profiling is critical for studying metabolism and neuronal communication. researchgate.netspringernature.com The ability to analyze all 20 proteinogenic amino acids from biological samples in a single run highlights the power of this technique for comprehensive metabolic studies. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Characterization and Trace Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the analysis of derivatized amino acids. The dansyl group not only aids in chromatographic separation but also enhances ionization efficiency in the mass spectrometer, particularly in positive mode electrospray ionization (ESI), leading to improved signal intensity and lower detection limits. nih.govnih.gov

Native Mass Spectrometry and Ion Mobility Mass Spectrometry in Structural Investigations of Dansyl-Labeled Biomolecules

Recent advancements have extended the use of dansyl labeling beyond small molecules to the structural investigation of large biomolecules like proteins. mdpi.comnih.gov Native mass spectrometry, which analyzes proteins and their complexes in their folded, near-physiological state, can be combined with dansyl labeling to probe protein structure and dynamics. mdpi.comresearchgate.netosti.gov Studies on model proteins such as myoglobin (B1173299) and alcohol dehydrogenase have demonstrated that labeling with dansyl chloride is a mild process that does not cause significant unfolding or conformational changes. mdpi.comresearchgate.net

Ion mobility mass spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge. When applied to dansyl-labeled proteins, IM-MS can provide insights into the conformational stability of the protein. mdpi.com For example, analysis of labeled myoglobin and alcohol dehydrogenase showed only subtle changes in their ion mobility spectra compared to the unlabeled species, confirming that the structural integrity of these proteins was largely preserved after derivatization. mdpi.comresearchgate.net This establishes dansyl chloride as a valuable covalent probe for studying protein structure under native conditions. mdpi.comnih.gov

Model ProteinTechniqueKey FindingReference
MyoglobinNative MS & IM-MSLabeling with dansyl chloride did not cause unfolding or significant conformational changes. Holo- and apo-forms could still be distinguished. mdpi.comresearchgate.net
Alcohol Dehydrogenase (ADH)Native MS & IM-MSThe multimeric structure of ADH was maintained after dansylation, with only subtle changes detected in the ion mobility analysis. mdpi.comresearchgate.net

Integration with High-Resolution Mass Spectrometry Libraries for Metabolomics and Proteomics Research

In the fields of metabolomics and proteomics, the identification of unknown compounds is a major challenge. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for putative metabolite identification. semanticscholar.org Dansylation is a key tool in this workflow, particularly for amine- and phenol-containing metabolites. nih.gov Differential isotope labeling, using reagents like ¹²C₂- and ¹³C₂-dansyl chloride, allows for precise relative and absolute quantification of thousands of metabolites across different samples (e.g., disease vs. healthy). nih.govspringernature.com

The data generated from HRMS analysis of dansylated samples can be queried against high-resolution mass spectrometry libraries. semanticscholar.org These libraries, such as the Mass Spectrometry Metabolite Library of Standards (MSMLS) and the WEIZMASS library, contain spectral data from thousands of authentic standard compounds. sigmaaldrich.comnih.gov When an experimental spectrum of a dansylated metabolite matches a spectrum in the library, it provides a high-confidence identification. nih.gov Specialized software platforms like Skyline are used to process the large datasets generated in targeted high-resolution metabolomics, facilitating the quantification and management of small molecule data, including dansylated analytes. skyline.ms In proteomics, dansylation has been shown to improve peptide fragmentation in MS/MS experiments, promoting the generation of specific fragment ions (b-ions) that aid in peptide sequencing and protein identification. espci.frresearchgate.net

Spectroscopic Investigations for Elucidating Molecular Interactions and Properties

UV-Visible Spectroscopy in Reaction Monitoring and Quantitative Methodologies

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for the analysis of dansyl-derivatized compounds like this compound. The dansyl moiety possesses distinct chromophoric properties that make it readily detectable. Typically, the UV-Vis absorption spectra of dansyl derivatives exhibit two main absorption bands. nih.govmdpi.comsemanticscholar.org One band appears in the range of 254–262 nm, with another strong absorption maximum observed around 340–346 nm. nih.govsemanticscholar.org Some studies also report a maximum absorbance at approximately 218 nm, which can offer improved sensitivity for quantitative analysis compared to detection at 254 nm. researchgate.net

The strong absorbance of the dansyl group is exploited in quantitative analytical methods, such as high-performance liquid chromatography with UV detection (HPLC-UV). researchgate.net By derivatizing a poorly absorbing analyte with a dansyl group, its concentration can be accurately determined. This technique is valuable for content uniformity testing and other quality control assays. nih.gov

Furthermore, UV-Vis spectroscopy serves as an effective method for monitoring chemical reactions and stability. For instance, the degradation of a dansyl-labeled compound when exposed to UV light can be tracked by measuring the decrease in absorbance at its maximum absorption wavelength over time. researchgate.net

Table 2: Typical UV-Visible Absorption Maxima for Dansyl Derivatives

Wavelength (λmax) Context/Compound Type Source
~218 nm Dansyl derivatives of biogenic amines researchgate.net
~250-262 nm General dansyl derivatives nih.govmdpi.comsemanticscholar.org
~328-346 nm General dansyl derivatives nih.govmdpi.comsemanticscholar.orgresearchgate.net

Fluorescence Spectroscopy in Mechanistic Studies of Dansyl-Based Systems

The dansyl group is a well-known fluorophore, and its emission properties are highly sensitive to its local environment, making fluorescence spectroscopy a powerful technique for mechanistic studies. Dansyl amino acids, for example, are only weakly fluorescent in aqueous solutions, with emission peaks around 580 nm and low quantum yields. capes.gov.br However, when transferred to solvents with a low dielectric constant, their fluorescence quantum yield increases dramatically, and the emission spectrum shifts toward the blue region (shorter wavelengths). capes.gov.br For instance, in dioxane, dansyl dl-tryptophan's emission maximum is at 500 nm with a high quantum yield of 0.70. capes.gov.br

This solvatochromic behavior is central to its use as a molecular probe. The large red shifts (up to 40 nm) observed in time-resolved fluorescence spectra of dansyl derivatives in certain environments are attributed to the initial formation of an intramolecular charge transfer (ICT) state, followed by the reorientation of polar solvent molecules around the excited-state dipole. nih.gov When a dansyl derivative binds to a hydrophobic site, such as those found in proteins, a significant blue shift in fluorescence and a marked increase in quantum yield are typically observed. capes.gov.br

Mechanistic studies of dansyl-based fluorescent probes often leverage phenomena like photoinduced electron transfer (d-PeT). rsc.org In this design, the fluorescence of the dansyl group is initially "off" or quenched. A specific chemical reaction, such as with an analyte like cysteine, can disrupt the PeT process, "turning on" a strong fluorescent signal. rsc.org The fluorescence of dansyl derivatives can also be quenched through oxidation or by interaction with certain nanomaterials, a property used to develop sensors. nih.govmdpi.comsemanticscholar.org The excitation maximum for dansyl derivatives is typically around 335-340 nm, leading to a strong emission in the green region of the spectrum, with reported maxima ranging from 518 nm to 535 nm depending on the specific compound and environment. nih.govnih.govnih.govaatbio.com

Table 3: Fluorescence Properties of Dansyl Derivatives in Various Systems

Property Observation Underlying Mechanism/Application Source
Emission Maximum (λem) ~500-535 nm Dependent on solvent and molecular structure. nih.govmdpi.comnih.govcapes.gov.br
Quantum Yield Increases in non-polar environments. Reduced interaction with polar solvent molecules. capes.gov.br
Spectral Shift Blue shift upon binding to hydrophobic sites. Change in local environment polarity. capes.gov.br
Spectral Shift Large, time-dependent red shifts. Intramolecular Charge Transfer (ICT) and solvent reorientation. nih.gov
Fluorescence Intensity "Turn-on" signal upon reaction. Modulation of donor-excited photoinduced electron transfer (d-PeT). rsc.org
Fluorescence Intensity Quenching upon oxidation or binding. Used for developing sensors and probes. nih.govmdpi.com

Mechanistic Studies and Applications As a Fluorescent Probe in Chemical Biology

Fundamental Principles of Dansyl Fluorescence and Sensing Mechanisms

The utility of dansyl-based probes is rooted in their distinct fluorescence properties, which can be modulated by various internal and external factors. Understanding these principles is key to designing effective sensors.

Photoinduced Electron Transfer (PeT) Switching Mechanisms in Dansyl Probes

A primary mechanism governing the fluorescence of many dansyl-based probes is Photoinduced Electron Transfer (PeT). nih.govnih.govyoutube.com In a typical "off-on" fluorescent probe, the dansyl fluorophore is linked to a quencher molecule. Upon excitation, an electron is transferred from the excited dansyl group to the quencher, a process that provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence. youtube.com

The efficiency of this PeT process can be controlled by the interaction of the probe with a specific analyte. For instance, a novel fluorescent probe, DN-C, was developed for the detection of cysteine based on a donor-excited photoinduced electron transfer (d-PeT) mechanism. rsc.orgrsc.org In this system, the acrylate (B77674) group acts as a PeT acceptor, quenching the fluorescence of the dansyl fluorophore. researchgate.net The presence of cysteine triggers a reaction that disrupts the PeT process, leading to a significant "turn-on" fluorescence signal. rsc.orgrsc.org This switching mechanism allows for the sensitive detection of the target molecule. rsc.org

Influence of Environmental Factors on Dansyl Fluorophore Activity

The fluorescence of the dansyl fluorophore is highly sensitive to its immediate environment, particularly solvent polarity and pH. researchgate.net This sensitivity arises from the intramolecular charge transfer (ICT) character of its excited state. The dimethylamino group acts as an electron donor and the sulfonyl group as an electron acceptor. mdpi.comnih.gov

Solvent Polarity: In more polar solvents, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum, known as a solvatochromic shift. researchgate.net This property makes dansyl derivatives useful as probes for the polarity of their local environment, such as within protein binding sites or membranes.

pH: The fluorescence of dansyl compounds can be significantly affected by pH. nih.govresearchgate.net For example, a simple dansyl-based fluorescent probe, Bu-Dns, was synthesized and showed good selectivity and sensitivity towards H+ in an acidic medium over a pH range of approximately 4 to 2. nih.govbohrium.com At a pH above 4, the Bu-Dns solution emits a yellow fluorescent light, which gradually weakens as the pH decreases. nih.govbohrium.com This fluorescence quenching at lower pH is attributed to the protonation of the dimethylamino group, which inhibits the ICT process. nih.govresearchgate.net This reversible pH-dependent fluorescence makes dansyl probes valuable for monitoring pH changes in various media, including cellular environments. nih.govbohrium.com

Design and Engineering of Dansyl-Based Fluorescent Probes for Specific Analyte Detection

The modular nature of the dansyl fluorophore allows for its incorporation into a wide array of probe designs, each tailored for the selective detection of specific analytes.

Development for Selective Recognition of Heavy Metal Ions

Dansyl-based probes have been extensively developed for the detection of heavy metal ions. rsc.org The design of these probes often involves linking the dansyl fluorophore to a chelating agent that can selectively bind to a target metal ion. This binding event alters the electronic properties of the probe, modulating the fluorescence output.

For instance, a dansyl- and quinoline-based chemosensor, DC, was developed for sensing copper ions (Cu²⁺) via a fluorescence "on-off" mechanism. acs.org The probe exhibited strong fluorescence at 496 nm, which was completely quenched in the presence of Cu²⁺. acs.org This quenching is a result of the coordination of Cu²⁺ with the probe, which facilitates an efficient electron transfer process. nih.gov The probe demonstrated high selectivity and sensitivity for Cu²⁺ with a low detection limit of 43 nM in aqueous solution. acs.org

Probe NameTarget IonMechanismDetection LimitReference
DCCu²⁺Fluorescence Quenching43 nM acs.org
DGCu²⁺Fluorescence Quenching1.52 µM nih.gov
Trinsyl 2Zn²⁺Fluorescence EnhancementNot Specified nih.gov

This table provides examples of dansyl-based probes for heavy metal ion detection.

Applications in Highly Selective Detection of Specific Biomolecules (e.g., Cysteine)

The specific detection of biologically important molecules is a critical area of chemical biology. nih.goved.ac.uk Dansyl-based probes have been successfully engineered for the highly selective detection of biomolecules like cysteine (Cys). rsc.orgrsc.orgmagtech.com.cnnih.gov Cysteine is an important amino acid, and its abnormal levels are linked to various diseases. magtech.com.cn

A notable example is the fluorescent probe DN-C, which utilizes a d-PeT switching mechanism for cysteine detection. rsc.orgrsc.org The probe is designed with an acrylate group that is reactive towards the thiol group of cysteine. The reaction between DN-C and cysteine leads to the removal of the acrylate group, which in turn disrupts the PeT process and results in a nearly 28-fold enhancement of fluorescence intensity. rsc.orgresearchgate.net This "turn-on" response allows for the selective and sensitive detection of cysteine both in vitro and in living cells. rsc.orgrsc.org

Probe NameTarget BiomoleculeFluorescence ChangeFold EnhancementReference
DN-CCysteineTurn-on~28-fold rsc.orgrsc.org

This table highlights a dansyl-based probe for the selective detection of cysteine.

Design for Monitoring pH Variations in Acidic Aqueous Media and Cellular Environments

The inherent pH sensitivity of the dansyl fluorophore has been harnessed to create probes for monitoring pH in various environments. nih.gov Precise pH regulation is crucial for many biological and chemical processes. bohrium.com

A fluorescent probe based on a dansyl derivative, Bu-Dns, was specifically designed for pH detection in acidic media. nih.govbohrium.com The probe exhibits a stable fluorescence from neutral to a pH of about 4.26, but the fluorescence intensity decreases sharply between pH 4 and 2, with complete quenching below pH 2. bohrium.com This response is due to the protonation of the dimethylamino group of the dansyl moiety. nih.govresearchgate.net The probe's low cytotoxicity and ability to sense intracellular pH changes in the acidic range make it a valuable tool for biological imaging. bohrium.com

Probe NamepH RangeFluorescence ResponseKey FeatureReference
Bu-Dns~4 - 2Fluorescence QuenchingSelective for H⁺ in acidic media nih.govbohrium.com
FF-Dns1 - 13Emission shifts and quenchingWide pH range sensitivity researchgate.net

This table summarizes dansyl-based probes designed for pH monitoring.

Probing Biomolecular Structure and Dynamics through Dansyl Labeling Strategies

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a cornerstone fluorophore in chemical biology, valued for its sensitivity to the local environment. When conjugated to molecules like amino acids, it creates powerful probes for investigating the intricate world of biomolecular structures and their dynamic behaviors. The fluorescence of a dansyl moiety—specifically its intensity and emission wavelength—is highly dependent on the polarity of its surroundings. It typically exhibits weak fluorescence in polar, aqueous environments and strong fluorescence in non-polar, hydrophobic settings. This property allows it to act as a reporter, signaling changes in protein conformation and interactions. Dansyl-labeled compounds, such as Dansyl-DL-norvaline piperidinium (B107235) salt, serve as tools to explore these phenomena through both non-covalent binding and covalent labeling.

Non-Covalent and Covalent Interactions of Dansyl Moieties with Proteins and Peptides

The versatility of the dansyl group allows it to be incorporated into biological studies through two primary interaction strategies: non-covalent binding and covalent labeling.

Non-Covalent Interactions:

Dansylated amino acids, including Dansyl-DL-norvaline, are frequently used as fluorescent probes that bind non-covalently to specific sites on proteins, particularly hydrophobic pockets. nih.govsemanticscholar.org The binding is primarily driven by the dansyl moiety, which anchors itself within these non-polar regions. For instance, in studies with human serum albumin (HSA), the dansyl group of various dansylated amino acids consistently occupies hydrophobic compartments within the protein's drug binding sites. nih.gov The interactions are stabilized by a combination of forces:

Hydrophobic Interactions: The naphthalene (B1677914) ring system of the dansyl group fits snugly into hydrophobic cavities, shielded from the aqueous solvent.

Hydrogen Bonding: The sulfonamide group (SO2NH) of the dansyl linker can act as both a hydrogen bond donor and acceptor, forming specific interactions with protein residues. nih.govsemanticscholar.org

These non-covalent probes are invaluable for mapping binding sites and studying competitive ligand interactions without permanently altering the target protein. nih.gov

Covalent Labeling:

Covalent labeling offers a method to permanently attach a dansyl probe to a protein. The most common reagent for this purpose is dansyl chloride (DnsCl), which reacts readily with primary and secondary amine groups. mdpi.comwikipedia.org This strategy is widely used to label the N-terminal amine of a peptide or the amine group in the side chain of lysine (B10760008) residues. mdpi.comsigmaaldrich.com

Recent research has established that dansyl chloride is a robust probe for studying protein structure under native conditions. mdpi.comresearchgate.netnih.govosti.gov Studies using model proteins like myoglobin (B1173299) and alcohol dehydrogenase have shown that:

Covalent attachment of the dansyl moiety has a negligible effect on the native conformation of proteins and protein complexes. mdpi.com

The labeling does not disrupt critical non-covalent interactions, such as the binding of the heme cofactor to myoglobin. mdpi.com

The reaction can be performed under mild pH conditions (typically pH 6 to 9.5), which helps preserve the protein's structural integrity. mdpi.com

This covalent approach allows researchers to place a fluorescent reporter at a specific location on a protein, enabling the study of localized conformational changes and dynamics. researchgate.netnih.gov

The table below summarizes the key interaction types of the dansyl moiety with proteins.

Table 1: Modes of Interaction of Dansyl Moieties with Proteins
Interaction Type Primary Driving Force Key Dansyl Group Feature Typical Application Example
Non-Covalent Hydrophobic interactions Naphthalene ring system Mapping drug binding sites Dansyl-DL-norvaline binding to HSA nih.govsemanticscholar.org
Covalent Nucleophilic substitution Sulfonyl chloride (in DnsCl) Labeling solvent-accessible lysines Dansyl chloride modification of myoglobin mdpi.com

Investigating Conformational Changes and Ligand Binding Events (e.g., Human Serum Albumin Interactions)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and a major transporter of various endogenous and exogenous compounds, including many drugs. nih.govnorthumbria.ac.uk It possesses two principal drug-binding sites, known as Sudlow's Site I and Site II, which are located in sub-domain IIA and sub-domain IIIA, respectively. nih.govnih.gov Dansylated amino acids have been instrumental as site-specific fluorescent markers to probe these binding pockets and monitor ligand binding events. nih.govsemanticscholar.org

Dansyl-DL-norvaline is a well-established fluorescent probe specific for drug site II on HSA. nih.govsemanticscholar.org X-ray crystallography studies have provided a detailed structural basis for this specificity. When Dansyl-DL-norvaline binds to HSA, the dansyl group is the primary anchor, positioning itself deep within the hydrophobic pocket of site II. Here, it is pinned between the side chains of residues like Asn-391, Phe-403, and Leu-453. nih.gov The dimethylamine (B145610) group of the dansyl moiety occupies the deepest part of the cavity. nih.gov

The binding of different ligands to HSA can induce conformational changes that alter the fluorescence of these probes. For example, the binding of fatty acids to HSA is known to cause structural rearrangements. nih.govsemanticscholar.org Studies on the binding of dansylated amino acids to drug site I in the presence of myristate (a fatty acid) showed that while the primary binding mode of the dansyl probe was not significantly altered, the local environment of the binding site was restructured. nih.gov This change in the microenvironment around the bound dansyl group leads to an enhancement of its fluorescence, providing a clear signal of the ligand binding event. nih.gov

Competition experiments are a powerful application of these probes. By monitoring the fluorescence of a site-specific dansyl probe (like Dansyl-DL-norvaline for site II), researchers can determine if a test compound binds to the same site. If the compound displaces the dansyl probe, a decrease in fluorescence is observed, indicating competitive binding. nih.gov This method is widely used in pharmaceutical science to characterize the binding properties of new drug candidates. nih.govresearchgate.net

The table below details the binding sites on HSA and the specific dansylated amino acid probes used to characterize them.

Table 2: Dansylated Amino Acid Probes for Human Serum Albumin (HSA) Binding Sites
HSA Binding Site Location Probe Specificity Key Interacting Residues for Dansyl Moiety
Drug Site I Sub-domain IIA Dansyl-L-asparagine, Dansyl-L-arginine Ala-291, Leu-238 nih.govsemanticscholar.org
Drug Site II Sub-domain IIIA Dansyl-L-norvaline, Dansyl-L-phenylalanine Asn-391, Phe-403, Leu-453 nih.govsemanticscholar.org

Chiral Resolution and Stereochemical Investigations of Dansyl Dl Norvaline Piperidinium Salt

Enantiomeric Separation Strategies for Dansyl Amino Acid Derivatives

The resolution of dansyl amino acid enantiomers, including those of Dansyl-norvaline, is predominantly achieved through advanced chromatographic techniques. These methods exploit the subtle differences in the physicochemical properties of the enantiomers when they interact with a chiral environment.

Micellar Electrokinetic Chromatography (MEKC) has proven to be a powerful technique for the chiral separation of dansyl amino acids. nsf.govscirp.org This method combines the principles of chromatography and electrophoresis, utilizing a pseudostationary phase composed of micelles. nih.gov For the separation of Dansyl-norvaline enantiomers, a chiral selector is incorporated into the micellar system.

One notable application involves the use of a polymeric chiral surfactant, poly-sodium N-undecanoyl-(L)-Leucylvalinate, or poly(SULV), as the pseudostationary phase in MEKC. nsf.govscirp.org In such a system, the L-enantiomers of dansyl amino acids, including Dansyl-Norleucine (a closely related compound), have been observed to bind more strongly to the poly(SULV) micelles than the D-enantiomers. nsf.govscirp.orgscirp.orgnih.govresearchgate.net This differential binding allows for their separation. Experimental MEKC studies have shown that the L-enantiomer of Dansyl-Norleucine elutes second, indicating a stronger interaction with the chiral pseudostationary phase compared to the D-enantiomer. nsf.govscirp.org

Another approach within MEKC is ligand-exchange chromatography, where chiral copper(II)-L-valine complexes are used in conjunction with sodium dodecyl sulfate (B86663) (SDS) micelles. core.ac.uk This method has been successful in the simultaneous chiral resolution of various dansyl amino acids. core.ac.uk The separation is influenced by factors such as the concentration of SDS, the pH of the running buffer, and the molar ratio of copper(II) to the chiral ligand. core.ac.uk

High-Performance Liquid Chromatography (HPLC) and Capillary Electrochromatography (CEC) are other widely used techniques for the enantiomeric separation of dansyl amino acids, employing various chiral stationary phases (CSPs). nsf.govscirp.org These CSPs create a chiral environment that interacts differently with the L- and D-enantiomers.

Commonly used CSPs for this purpose include:

Teicoplanin-based stationary phases: The retention and separation of D,L-dansyl amino acids on a teicoplanin stationary phase have been investigated, showing that the separation factor is influenced by the eluent's pH. nih.gov The chiral discrimination is primarily controlled by the interaction between the anionic form of the dansyl amino acid and the stationary phase. nih.gov

Cyclodextrin-based stationary phases: Derivatized β- and γ-cyclodextrin stationary phases are effective for the chiral separation of dansyl amino acids. researchgate.net For instance, a diol-silica stationary phase dynamically coated with hydroxypropyl-β-cyclodextrin has been used in CEC for the separation of dansyl amino acid enantiomers. nih.gov

Ligand-exchange stationary phases: These phases often involve a chiral ligand, such as an amino acid, complexed with a metal ion like copper(II) and immobilized on a solid support. nih.gov The stereoselectivity arises from the differential stability of the ternary complexes formed between the CSP, the metal ion, and each enantiomer of the analyte. nih.gov

Polymer-based monoliths: An L-cysteine-bonded polymer monolith has been developed as a chiral stationary phase for the enantioseparation of dansyl amino acids, demonstrating good mechanical stability and repeatability. researcher.life

Molecular Recognition Mechanisms Governing Chiral Discrimination of Dansyl Enantiomers

The chiral discrimination of dansyl amino acid enantiomers is governed by the specific molecular interactions between the enantiomers and the chiral selector. Molecular dynamics simulations have provided significant insights into these recognition mechanisms, particularly for the interaction between Dansyl-Norleucine and poly(SULV) micelles in MEKC. nsf.govscirp.org

Studies have revealed that the L-enantiomer of Dansyl-Norleucine exhibits a stronger binding affinity to the poly(SULV) micelle compared to the D-enantiomer. nsf.govscirp.orgscirp.orgnih.govresearchgate.net This is quantified by the binding free energy values, where a more negative value indicates a stronger interaction.

Binding Free Energy of Dansyl-Norleucine Enantiomers with poly(SULV)
EnantiomerBinding Free Energy (kJ·mol⁻¹)
Dansyl-(L)-Norleucine-22.1763 nsf.govscirp.orgscirp.orgnih.gov
Dansyl-(D)-Norleucine-15.9457 nsf.govscirp.orgscirp.orgnih.gov

The primary forces driving this chiral recognition are hydrogen bonding and steric interactions. nsf.govnih.gov For example, Dansyl-(L)-Norleucine can form a greater number of and more stable intermolecular hydrogen bonds with the chiral selector compared to its D-enantiomer. nsf.gov Specifically, the most significant hydrogen bond for Dansyl-(L)-Norleucine with a particular binding pocket in poly(SULV) involved the carbonyl of Leucine (B10760876) in the chiral selector and the N-H bond on the dansyl moiety of the analyte. nsf.gov These differences in non-covalent interactions lead to the observed separation in chromatographic and electrophoretic techniques.

Impact of Stereochemistry on Analytical Performance and Biochemical Interactions

The stereochemistry of Dansyl-norvaline has a profound impact on its analytical performance and is a critical consideration in biochemical studies. The differential interaction of its enantiomers with chiral environments forms the basis of their analytical separation. The ability to resolve and quantify the individual L- and D-enantiomers is essential, as they may exhibit different biological activities, metabolic pathways, and toxicological profiles.

In analytical methods, the choice of chiral selector and separation conditions is dictated by the need to maximize the difference in interaction energies between the enantiomers, thereby achieving optimal resolution. The stereoselectivity is influenced by factors such as pH, temperature, and the composition of the mobile phase or running buffer. core.ac.uknih.govnih.gov

From a biochemical perspective, the quantification of individual amino acid enantiomers is crucial for studying metabolism and various physiological and pathological processes. springernature.com The derivatization of amino acids with dansyl chloride is a common pre-column derivatization technique in HPLC to enhance their detection. nih.govresearchgate.net The accurate stereoselective analysis of dansylated amino acids provides valuable information that non-chiral methods cannot. nih.gov

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about molecular conformations, binding events, and the thermodynamic forces governing these processes. nih.govresearchgate.net

MD simulations are frequently employed to calculate the binding free energy between a ligand, such as a dansyl derivative, and its receptor or binding partner. nih.govnih.gov This calculation is crucial for quantifying the strength of their interaction. One common application is in studying how dansyl-amino acid enantiomers interact with chiral selectors, such as amino acid-based molecular micelles. nih.govscirp.org

In a study investigating the binding of dansyl amino acid enantiomers to poly-sodium N-undecanoyl-(L)-Leucylvalinate, poly(SULV), MD simulations were used to calculate binding free energies. nih.gov The results showed a clear differentiation in binding strength between the L- and D-enantiomers, which was consistent with experimental observations from micellar electrokinetic chromatography (MEKC). nih.govscirp.org For instance, the L-enantiomers of various dansyl amino acids, including Dansyl-Norleucine, exhibited stronger binding to the poly(SULV) micelle than their D-enantiomer counterparts. nih.gov

The calculated binding free energy for Dansyl-(L)-Norleucine binding to its preferred pocket in poly(SULV) was -22.1763 kJ·mol⁻¹, whereas the value for Dansyl-(D)-Norleucine was -15.9457 kJ·mol⁻¹. nih.gov These computational findings not only support experimental elution orders but also provide a quantitative measure of the chiral recognition energetics. nih.govnih.gov Such calculations can be performed for different potential binding sites within a larger structure, like a micelle, to determine the most favored interaction pocket. nih.govnsf.gov

Table 1: Calculated Binding Free Energies of Dansyl Amino Acid Enantiomers with Poly(SULV) This table presents the computationally calculated binding free energy values for the L- and D-enantiomers of various dansyl amino acids to their preferred binding pockets in poly(SULV), as determined by molecular dynamics simulations. nih.gov

Dansyl Amino Acid DerivativeEnantiomerBinding Free Energy (kJ·mol⁻¹)
Dansyl-LeucineL-21.8938
Dansyl-LeucineD-14.5811
Dansyl-NorleucineL-22.1763
Dansyl-NorleucineD-15.9457
Dansyl-TryptophanL-21.3329
Dansyl-TryptophanD-13.6408
Dansyl-PhenylalanineL-13.3349
Dansyl-PhenylalanineD-12.0959

Beyond calculating binding energies, MD simulations offer a window into the specific molecular interactions that drive chiral recognition. nih.govscirp.org By analyzing the simulation trajectory, researchers can identify and quantify the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that contribute to the differential binding of enantiomers. nih.gov

For the Dansyl-Norleucine enantiomers interacting with the poly(SULV) chiral selector, simulation analysis revealed that the stronger binding of the L-enantiomer is due to its ability to form more numerous and stable hydrogen bonds within the binding pocket. nih.gov Dansyl-(L)-Norleucine formed a total of five distinct intermolecular hydrogen bonds with the poly(SULV) micelle, while the D-enantiomer formed only one significant hydrogen bond. nih.gov This difference in hydrogen bonding capability is a key factor governing the chiral separation mechanism, leading to the stronger binding free energy observed for the L-enantiomer. nih.gov The simulations can also determine the occupancy and lifetime of these hydrogen bonds, providing a dynamic picture of the recognition process. nih.gov

Table 2: Hydrogen Bond Analysis for Dansyl-Norleucine Enantiomers in Poly(SULV) Binding Pocket 1 This table summarizes the key hydrogen bonding interactions identified through MD simulations between the enantiomers of Dansyl-Norleucine and the poly(SULV) micelle. The data highlights the greater number of interactions for the L-enantiomer, explaining its stronger binding affinity. nih.gov

EnantiomerNumber of Intermolecular H-BondsKey H-Bond Interaction Details
Dansyl-(L)-Norleucine5Interactions with both inner and outer amino acid head groups of the micelle.
Dansyl-(D)-Norleucine1A single prominent bond between the terminal carboxylate group of Valine in poly(SULV) and the O-H group on Dansyl-Norleucine, with a 33.28% occupancy.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties of the Dansyl Fluorophore

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of the dansyl fluorophore, which are fundamental to its fluorescence. semanticscholar.orgmdpi.com These methods can accurately predict molecular orbital energies, electronic transitions, and the resulting spectroscopic properties. semanticscholar.org

Theoretical calculations can assist in the assignment of bands observed in experimental electronic and vibrational spectra. mdpi.com For example, DFT calculations on dansyl-derived molecules have been used to model their electronic spectra, showing that the lowest energy absorption band, which is responsible for the characteristic fluorescence, corresponds to a π-π* transition localized on the dansyl naphthalene (B1677914) ring. semanticscholar.orgresearchgate.net Although the calculated absorption maxima may be blue-shifted compared to experimental values in solution, the theoretical analysis provides crucial insights into the nature of the electronic transitions. mdpi.com These calculations can also elucidate the role of intramolecular rotation and charge transfer processes upon photoexcitation, which are key to the environmental sensitivity of the dansyl probe's fluorescence. researchgate.net

In Silico Screening and Predictive Modeling for Novel Dansyl Probe Design

Computational approaches are increasingly used to accelerate the discovery and design of new fluorescent probes. In silico screening involves using computer models to evaluate large virtual libraries of chemical compounds for their potential to bind to a specific target or to possess desired properties, saving significant time and resources compared to experimental synthesis and testing. nsf.govnih.gov

The process often begins with molecular docking, which predicts the preferred orientation and binding affinity of a ligand to a receptor. nih.gov For dansyl derivatives, this could involve docking various modified structures into a target binding site to identify candidates with enhanced affinity or selectivity. nih.gov

Furthermore, the insights gained from MD simulations and quantum chemical calculations can be used to build predictive models, such as Quantitative Structure-Enantioselective Retention Relationship (QSERR) models. nsf.gov The long-term goal of such research is to develop a model that can predict the best conditions for chiral selectivity using various amino acid-based micelles for separating dansyl-amino acids and other chiral analytes. nsf.gov By combining experimental data with computational insights, these predictive models can guide the rational design of novel dansyl probes with tailored properties for specific analytical or biological applications. nsf.govmdpi.com

Emerging Research Avenues and Future Perspectives

Integration of Dansyl-DL-norvaline Piperidinium (B107235) Salt in Advanced Automated Analytical Platforms

The unique fluorescent properties of dansyl derivatives position Dansyl-DL-norvaline piperidinium salt as a valuable reagent for advanced automated analytical platforms. The dansyl group is known to be non-fluorescent until it reacts with primary and secondary amines, such as those in amino acids, to form highly fluorescent sulfonamide adducts. harvard.edu This "turn-on" fluorescence is a significant advantage in developing sensitive and specific assays.

The integration of such fluorescent probes into automated systems, like high-throughput screening (HTS) and flow cytometry, can enhance the detection and quantification of biomolecules. semanticscholar.orgrsc.org For instance, automated platforms could utilize this compound for the rapid derivatization and subsequent fluorescent detection of amino acids and peptides, a process that has been a long-standing application of dansyl chloride. harvard.edu The mild reaction conditions and the small size of the dansyl group are beneficial for such applications, minimizing interference with the biological systems under study. semanticscholar.orgrsc.org

Future research may focus on developing dedicated automated platforms that leverage the specific spectral properties of this compound for multiplexed analysis, where multiple fluorescent probes are used simultaneously to detect different analytes. The sensitivity of the dansyl group's fluorescence to its local environment can also be exploited in automated platforms to study conformational changes in proteins and other biomolecules in real-time. harvard.edu

Potential Applications in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, stands to benefit from fluorescent probes like this compound. The formation of self-assembled structures, such as gels, fibrils, and micelles, is often driven by a delicate balance of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The study of dipeptides containing norvaline has already shown their capacity to self-assemble and form crystalline structures.

The incorporation of a dansyl group into a norvaline structure introduces a fluorescent reporter that can be used to monitor these self-assembly processes. The fluorescence of the dansyl group is highly sensitive to the polarity of its microenvironment, a property known as solvatochromism. rsc.org As self-assembly occurs and the probe moves from a polar aqueous environment to a non-polar hydrophobic core of an aggregate, a significant shift in its fluorescence emission spectrum and an increase in quantum yield are often observed. This phenomenon allows researchers to study the kinetics and thermodynamics of self-assembly in real-time.

For example, long-chain dansylamide (B1669799) derivatives have been successfully used to determine the critical micelle concentration (CMC) of surfactants and to sense the premicellar aggregation of bile salts. rsc.org Similarly, this compound could be employed to investigate the formation of various supramolecular structures, providing insights into the molecular packing and the nature of the non-covalent interactions at play.

Broader Implications for Understanding Protein-Ligand Interactions and Biochemical Pathways Utilizing Dansyl Probes

One of the most promising areas of application for this compound is in the detailed investigation of protein-ligand interactions. The fluorescence of the dansyl group provides a sensitive signal to report on the binding of the molecule to a protein. harvard.edu The changes in fluorescence intensity and emission wavelength upon binding can be used to determine binding affinities and to study the kinetics of association and dissociation.

A significant study has demonstrated the utility of dansyl-L-norvaline as a site-specific fluorescent marker for human serum albumin (HSA), the most abundant protein in blood plasma. semanticscholar.org This research revealed through X-ray crystallography that dansyl-L-norvaline selectively binds to drug site 2 in subdomain IIIA of HSA. semanticscholar.org The study provided a structural basis for this specificity, showing that the sulfonyl group of the dansylated amino acid interacts with polar residues like Tyr-411 at the mouth of the binding pocket. semanticscholar.org

Such detailed structural information is invaluable for understanding how drugs and other ligands interact with transporter proteins like HSA. By using dansyl-norvaline as a fluorescent probe, researchers can conduct displacement assays to screen for compounds that bind to the same site. The binding of a test compound would displace the dansyl-norvaline, leading to a measurable change in fluorescence. This approach has broad implications for drug discovery and development, allowing for the characterization of drug binding sites and the screening of potential drug candidates. semanticscholar.org

Furthermore, the versatility of the dansyl probe allows for the labeling of different amino acid side chains, enabling the investigation of conformational changes in proteins upon ligand binding. semanticscholar.org This can provide a deeper understanding of allosteric regulation and the intricate mechanisms of biochemical pathways.

Q & A

Basic: How can researchers confirm the enantiomeric purity of Dansyl-DL-norvaline piperidinium salt in synthesized batches?

Methodological Answer:
Enantiomeric purity is critical for reproducibility in studies involving chiral compounds. To resolve DL-norvaline enantiomers post-dansylation:

  • Use chiral HPLC columns (e.g., polysaccharide-based phases) with mobile phases optimized for polar interactions. SIELC Technologies recommends pairing cyclohexylammonium salts with dansylated amino acids to enhance separation efficiency .
  • Validate results against reference standards (e.g., NIST-certified spectral data for dansyl derivatives) to ensure accuracy .
  • Monitor retention times and peak symmetry; deviations may indicate racemization during synthesis or storage.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Fluorescence spectroscopy : Measure excitation/emission maxima (typical dansyl λex ~330–350 nm, λem ~500–550 nm). Quantify quantum yield using quinine sulfate as a reference standard.
  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for dansyl group signals (e.g., aromatic protons at δ 8.1–8.5 ppm) and piperidinium protons (δ 1.5–3.0 ppm) to confirm salt formation .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 407.53 for C20H29N3O4S) and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions for dansylation of DL-norvaline to minimize byproducts?

Methodological Answer:

  • Apply factorial experimental design to test variables: pH (8.5–10.5), temperature (4–25°C), and molar ratios (dansyl chloride:DL-norvaline). Use ANOVA to identify significant factors affecting yield .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate:methanol 4:1). Quench unreacted dansyl chloride with glycine to prevent over-labeling.
  • Purify via reverse-phase flash chromatography (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to isolate the piperidinium salt .

Advanced: How should researchers address discrepancies in reported fluorescence quantum yields for dansyl derivatives?

Methodological Answer:

  • Standardize solvent systems : Fluorescence intensity varies with polarity (e.g., water vs. DMSO). Use NIST-recommended solvents for cross-study comparisons .
  • Control pH: Dansyl group protonation states (pKa ~4.5 for sulfonamide) affect emission. Buffer solutions (e.g., phosphate, pH 7.4) are essential .
  • Validate instruments using certified fluorophores (e.g., fluorescein) and report excitation slit widths to ensure reproducibility .

Advanced: What computational tools can predict interactions between this compound and biological targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, GROMACS) using dansyl’s naphthalene ring as a hydrophobic probe. Parameterize the piperidinium counterion for accurate charge distribution .
  • Validate with MD simulations : Assess binding stability in aqueous environments (e.g., 100 ns trajectories, AMBER force field). Compare with experimental SPR or ITC data .

Basic: What protocols ensure stable storage of this compound for long-term studies?

Methodological Answer:

  • Store lyophilized powder at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles.
  • For aqueous solutions, add antioxidants (e.g., 0.02% sodium azide) and buffer to pH 6–7. Monitor stability via HPLC every 3 months .

Advanced: How can researchers mitigate batch-to-batch variability in dansylation efficiency?

Methodological Answer:

  • Implement quality-by-design (QbD) principles : Define critical quality attributes (CQA) like labeling efficiency (>95%) and critical process parameters (CPP) like reaction time.
  • Use DoE software (e.g., JMP, MODDE) to model process robustness. Include negative controls (unlabeled DL-norvaline) in each batch .

Advanced: What strategies resolve co-elution issues in HPLC analysis of dansylated amino acid derivatives?

Methodological Answer:

  • Optimize gradient elution : Start with high aqueous (95% H2O + 0.1% formic acid) to retain polar impurities, then ramp organic phase (acetonitrile) to elute dansyl compounds .
  • Employ tandem mass spectrometry (LC-MS/MS) for selective detection. Use MRM transitions specific to the piperidinium adduct (e.g., m/z 407.53 → 234.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.